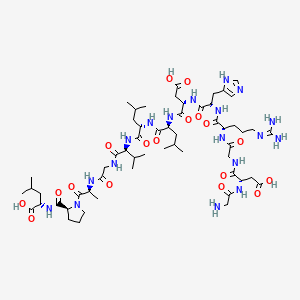
Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate, also known as Mocetinostat, is a histone deacetylase inhibitor (HDACi) that has been extensively studied for its potential use in cancer therapy. HDACs play a crucial role in regulating gene expression, and their inhibition has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Mocetinostat has been found to be effective against several types of cancer, including hematological malignancies and solid tumors.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate is a key intermediate in the synthesis of various compounds with potential analgesic and anti-inflammatory activities. For instance, its derivatives have been synthesized to explore their analgesic and anti-inflammatory properties, demonstrating superior activities compared to reference drugs such as aspirin and ibuprofen. This highlights its significance in the development of new therapeutic agents (Agudoawu & Knaus, 2000).
Chemoselective Synthesis
The compound and its derivatives exhibit versatility in chemoselective synthesis, providing a pathway to create a variety of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates. These products are obtained in moderate to good yields, demonstrating the compound’s utility in generating novel synthetic targets with potential biological activities (Pretto et al., 2019).
Structural and Molecular Studies
Research on this compound derivatives also extends into structural and molecular studies, such as crystal and molecular structure analyses. These studies provide insights into the physical and chemical properties of the compounds, which are crucial for understanding their reactivity and potential applications in material science or drug design (Kaur et al., 2012).
Novel Synthesis Approaches
Additionally, the compound serves as a foundation for the development of novel synthesis approaches, leading to new classes of heterocyclic derivatives. These synthesis strategies are vital for expanding the chemical space accessible for pharmaceutical development and other applications, such as the creation of new materials or catalysts (Mohamed, 2014; Mohamed, 2021).
Antimicrobial and Antifungal Activities
Derivatives of this compound have been explored for their antimicrobial and antifungal activities. Such studies are critical for identifying new compounds that can be developed into treatments for various infections, addressing the growing concern of antibiotic resistance (Ghelani et al., 2017; Wardkhan et al., 2008).
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate are currently unknown. This compound is structurally related to 6-Methoxy-3-pyridinylboronic acid
Pharmacokinetics
A structurally similar compound, 2-(6-methoxy-3-pyridyl)ethylamine, has been reported to have high gastrointestinal absorption and is predicted to be bbb permeant .
Propiedades
IUPAC Name |
ethyl 2-(6-methoxypyridin-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(13)9(12)7-4-5-8(14-2)11-6-7/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEFQWOXBHMLOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














